
3-(4-ブロモフェニル)-N-メチルプロプ-2-エン-1-アミン
説明
3-(4-Bromophenyl)-N-methylprop-2-en-1-amine is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
液晶ポリマー合成
この化合物は、主鎖液晶ポリマー(MCLCP)の合成における重要な中間体として機能し、ミゾロキ-ヘック重合によって、ディスプレイ技術における潜在的な用途を持つ秩序だった液晶相の開発に貢献しています .
多成分変換
この化合物は、3-メチルベンズアルデヒドやコジ酸などの他の化合物とともに、電気化学的に誘起された多成分変換プロセスに関与しており、さまざまな化学用途のための複雑な分子構造の構築に使用することができます .
神経毒性研究
この化合物の誘導体は、神経毒性ポテンシャル、特にアセチルコリンエステラーゼ活性と脳におけるマロンジアルデヒドレベルへの影響を調査するために使用されており、神経変性疾患の理解にとって重要です .
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine may also interact with various biological targets.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . More research is needed to fully understand the specific interactions of this compound with its targets.
Biochemical Pathways
Related compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine may also influence a range of biochemical pathways.
Result of Action
Related compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
3-(4-Bromophenyl)-N-methylprop-2-en-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system. The interaction between 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition can have various downstream effects on neurotransmission and cellular communication.
Cellular Effects
The effects of 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine can lead to altered signaling in cholinergic neurons, affecting processes such as muscle contraction, memory formation, and cognitive function . Additionally, this compound has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species and subsequent cellular damage .
Molecular Mechanism
At the molecular level, 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine . This binding interaction is characterized by the formation of a stable complex between the compound and the enzyme, resulting in enzyme inhibition. Furthermore, 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory effects on acetylcholinesterase . Long-term exposure to this compound in in vitro and in vivo studies has been associated with sustained oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase without causing significant toxicity . At higher doses, 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine can induce toxic effects, including neurotoxicity, oxidative stress, and cellular apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
3-(4-Bromophenyl)-N-methylprop-2-en-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidative pathways, leading to the formation of reactive metabolites that can further interact with cellular components . These metabolic interactions can affect metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, with higher concentrations observed in regions with abundant acetylcholinesterase activity .
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)-N-methylprop-2-en-1-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other biomolecules . Additionally, post-translational modifications and targeting signals can direct the compound to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These localization patterns can affect the compound’s efficacy and its impact on cellular processes .
特性
IUPAC Name |
3-(4-bromophenyl)-N-methylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-8-2-3-9-4-6-10(11)7-5-9/h2-7,12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVIUTMQZZAWFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC=CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1379798.png)
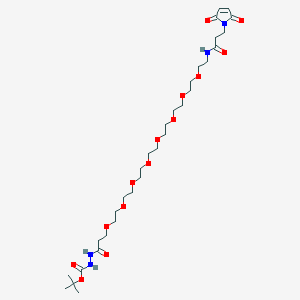
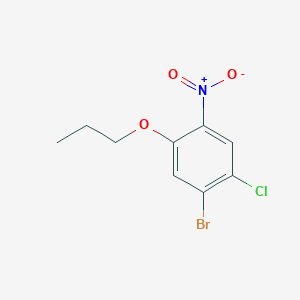

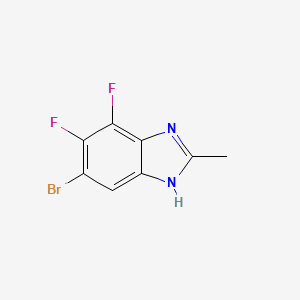
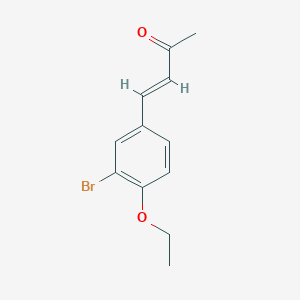
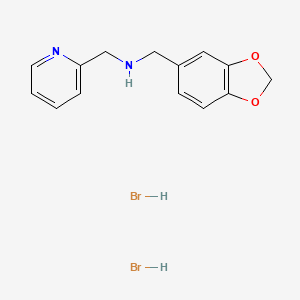

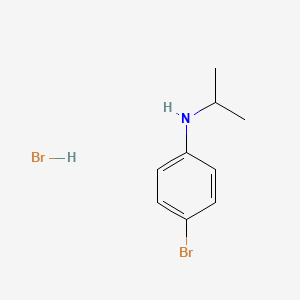
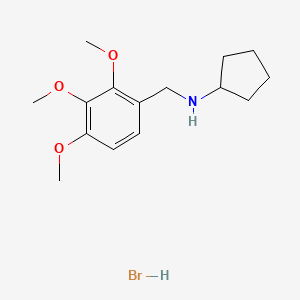
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)
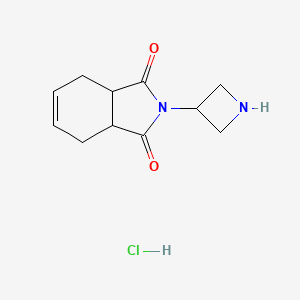
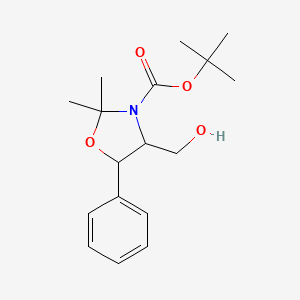
![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)
